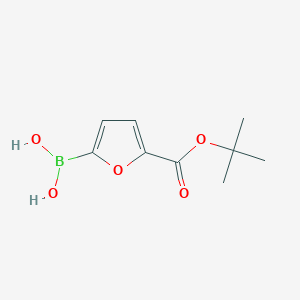

(5-(tert-Butoxycarbonyl)furan-2-yl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

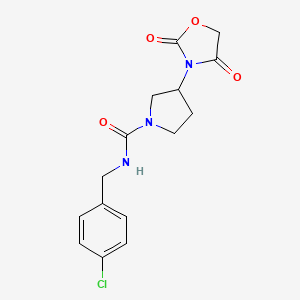

“(5-(tert-Butoxycarbonyl)furan-2-yl)boronic acid” is a chemical compound with the CAS Number: 2377608-03-0 . It has a molecular weight of 212.01 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13BO5/c1-9(2,3)15-8(11)6-4-5-7(14-6)10(12)13/h4-5,12-13H,1-3H3 . This indicates that the compound has a furan ring with a boronic acid group and a tert-butoxycarbonyl group attached to it .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it’s used as a reactant in Suzuki coupling for the synthesis of stable dye-sensitized solar cells . It’s also involved in the synthesis of biologically active molecules including heteroarylation for the synthesis of HIF-1 inhibitors and disalicylic acid-furanyl derivatives to inhibit ephrin binding .Physical And Chemical Properties Analysis

This compound is a solid . It should be stored in an inert atmosphere, under -20°C .科学的研究の応用

Bio-based Polymer Production

The transition towards sustainable materials has highlighted the importance of bio-based polymers. A key component in this domain is 2,5-furandicarboxylic acid (FDCA), derived from lignocellulosic biomass, which serves as a potential substitute for petroleum-based terephthalic acid in polyester production. Studies have focused on the catalytic production of FDCA and its derivatives, demonstrating the relevance of boronic acids in facilitating these conversions (Zhang et al., 2015).

Advanced Material Synthesis

In the synthesis of advanced materials, such as conducting polymers, the manipulation of boronic acids plays a crucial role. A notable application is in the development of photo acid generators (PAGs) using boronic acid derivatives for conducting patterns of polyaniline, showcasing the integration of organic synthesis and material science for electronic applications (Lee, Kim, & Lee, 2005).

Pharmaceutical Synthesis

In pharmaceutical synthesis, boronic acids, including "(5-(tert-Butoxycarbonyl)furan-2-yl)boronic acid," have been employed in various coupling reactions, such as the Suzuki-Miyaura coupling, to create complex molecules efficiently. These reactions are essential for the rapid and selective assembly of molecules with potential therapeutic applications (Kinzel, Zhang, & Buchwald, 2010).

Catalysis and Reaction Mechanisms

Boronic acid derivatives are pivotal in catalysis, offering pathways for the synthesis of heterocyclic compounds. They enable stereoselective and regioselective assembly of spirooxindole [2,1‐b]furan motifs, crucial for generating bioactive compounds (Kumarswamyreddy & Kesavan, 2016).

Green Chemistry

In the realm of green chemistry, the application of "this compound" in environmentally benign processes is of significant interest. For instance, its role in the efficient oxidation of 5-hydroxymethylfurfural (HMF) to FDCA, using copper-doped manganese oxide nanorods, underlines the push towards sustainable chemical processes (Cheng et al., 2021).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

[5-[(2-methylpropan-2-yl)oxycarbonyl]furan-2-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO5/c1-9(2,3)15-8(11)6-4-5-7(14-6)10(12)13/h4-5,12-13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJXSNWWSPMGLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(O1)C(=O)OC(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2674813.png)

![4-[2-[(3-fluorobenzyl)thio]-4-oxoquinazolin-3(4H)-yl]-N-(2-furylmethyl)butanamide](/img/structure/B2674814.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-ethylphenyl)oxalamide](/img/structure/B2674815.png)

![Ethyl 2-{[(4-fluorophenyl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2674817.png)

![2-(3-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2674821.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-cyclopentylpropanamido)benzofuran-2-carboxamide](/img/structure/B2674825.png)

![2-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B2674826.png)

![4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2674833.png)